Acridone

Description

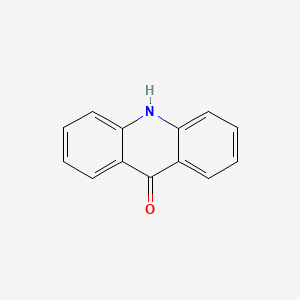

Acridone (C₁₃H₉NO) is a tricyclic heterocyclic compound featuring a nitrogen atom at position 10 and a keto group at position 9 . Naturally abundant in plants of the Rutaceae family, this compound derivatives exhibit diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . Their planar structure enables DNA/RNA intercalation, a key mechanism in their anticancer activity . Synthetic routes often involve polyketide synthases or transition-metal-free cyclization .

Structure

3D Structure

Properties

IUPAC Name |

10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYVTFCMJSGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060371 | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578-95-0, 643-62-9 | |

| Record name | Acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation Reaction for Tricyclic Core Formation

The foundational step in modern acridone synthesis involves the acid-catalyzed condensation of anthranilic acid derivatives (5a–b ) with phloroglucinol (6 ). Employing p-toluenesulfonic acid (TsOH) in n-hexanol at 160°C for 18 hours, this reaction produces 1,3-dihydroxythis compound intermediates (4a–b ) with yields exceeding 85%. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of anthranilic acid reacts with phenol hydroxyl groups, followed by cyclodehydration to form the tricyclic this compound skeleton.

Critical Parameters:

-

Solvent Selection : n-Hexanol facilitates high-temperature reactions while minimizing side product formation.

-

Catalyst Loading : TsOH (0.05 equivalents) optimizes reaction kinetics without promoting over-condensation.

-

Substitution Patterns : Electron-donating groups on anthranilic acid (e.g., methoxy at position 3) enhance regioselectivity during subsequent annulation.

Titanium Isopropoxide-Mediated Regioselective Annulation

The tetracyclic core of this compound alkaloids is constructed via Ti(OiPr)₄-mediated annulation of 1,3-dihydroxythis compound derivatives (4 ) with prenal (3 ). Conducted in dry toluene at −78°C, this step achieves >90% regioselectivity for the D -ring formation due to intramolecular hydrogen bonding directing prenal addition to the C-4 position.

| Reaction Component | Quantity (Equiv) | Role |

|---|---|---|

| Ti(OiPr)₄ | 4.0 | Lewis acid catalyst |

| Prenal (3 ) | 3.0 | Dienophile for annulation |

| Toluene | Solvent | Low-polarity medium |

Post-annulation, demethylation using BBr₃ in dichloromethane yields natural products such as atalaphyllidine (1c ) and 5-hydroxynoracronycine (1d ) with 64–90% efficiency.

Friedel-Crafts and Claisen Rearrangement-Based Approaches

Friedel-Crafts Alkylation Under Acidic Conditions

Traditional methods utilize Friedel-Crafts reactions between electron-rich arenes and α,β-unsaturated carbonyl compounds. For example, methanesulfonic acid and phosphorus pentoxide promote cyclization of phloroglucinol with heteroaromatic benzoic acids, yielding xanthone and thioxanthone derivatives. While effective for simple acridones, this method suffers from limited functional group compatibility and moderate yields (50–70%).

Claisen Rearrangement for Functionalized Acridones

Kolokythas et al. demonstrated that 3-chloro-3-methylbut-1-yne undergoes Claisen rearrangement with tricyclic dihydroxyacridones to install substituents on the A ring. However, this approach requires stringent anhydrous conditions and offers inferior scalability compared to Ti(OiPr)₄-mediated annulation.

Microwave-Assisted Multi-Step Synthesis for this compound Derivatives

A patent-pending methodology (CN103694173A) describes a three-step synthesis leveraging microwave irradiation to accelerate key transformations.

Intermediate Synthesis

-

Intermediate (c) : CuFe₂O₄-catalyzed coupling of dimethyl sulfoxide (DMSO) with anthranilic acid derivatives in the presence of Artemisia annua salts at 100–105°C.

-

Intermediate (d) : Tosic acid-mediated cyclization in toluene at 110°C yields tricyclic precursors.

Microwave-Driven Coupling

Final this compound derivatives are synthesized via Pd(dppf)Cl₂-catalyzed cross-coupling between intermediate (d ) and aryl halides under microwave irradiation (10 minutes, 150°C). This method achieves 73% yield for compound 1 (C₄₃H₃₀N₂O) with 99.6% purity.

| Step | Conditions | Yield (%) |

|---|---|---|

| Intermediate (c) synthesis | CuFe₂O₄, DMSO, 105°C | 85 |

| Intermediate (d) synthesis | Tosic acid, toluene, 110°C | 82 |

| Microwave coupling | Pd(dppf)Cl₂, Cs₂CO₃, 150°C | 73 |

Comparative Analysis of Methodologies

The table below evaluates key metrics across the three primary methods:

The condensation-annulation strategy offers superior yields and scalability, making it ideal for large-scale production of this compound alkaloids. In contrast, microwave-assisted synthesis provides rapid access to complex derivatives but requires specialized equipment.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

Acridone derivatives are frequently synthesized via condensation reactions. A three-step modular strategy using anthranilic acid and phenol derivatives achieves tetracyclic this compound cores in high yields (85–93%) . For example:

-

Step 1 : Condensation of anthranilic acid (5a ) with phloroglucinol (6 ) in 1-hexanol under acidic conditions forms tricyclic 1,3-dihydroxythis compound (4a ) .

-

Step 2 : Titanium isopropoxide-mediated regioselective annulation with prenal (3 ) yields tetracyclic acridones (e.g., 2a ) with >90% regioselectivity .

Functionalization via Electrophilic Substitution

The electron-rich aromatic ring of this compound allows for electrophilic substitutions:

-

Nitration : this compound derivatives undergo nitration using HNO₃ in Ac₂O/AcOH mixtures. For example, nitration of 10-(carboxymethyl)-9(10H)-acridone ethyl ester (1 ) yields nitrothis compound 2 quantitatively .

-

Acylation : Aminoacridones react with Ac₂O to form acetylated intermediates (e.g., compound 4 in ).

Reduction and Hydrogenation

Reductive transformations are critical for modifying this compound’s core:

-

Nitro to Amino Reduction : Catalytic hydrogenation (Pd/C, H₂) or hydrazine-mediated reduction converts nitroacridones to amino derivatives. For instance, compound 2 reduces to aminothis compound 3 with 95% yield .

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups, as seen in the synthesis of atalaphyllidine (1c ) from 2b .

Annulation and Ring Expansion

Regioselective annulation strategies enable the construction of complex polycycles:

-

Prenylation : Prenyl groups are introduced via Ti(OiPr)₄-mediated annulation, directing reactivity through intramolecular hydrogen bonding .

-

Thia/Oxa Analogues : Replacement of oxygen with sulfur or selenium in the annulation step generates heteroatom-modified acridones (e.g., thia-acronycine) .

Comparison of Synthetic Methods

Scientific Research Applications

Medicinal Chemistry Applications

Acridone derivatives have been extensively studied for their potential therapeutic effects. Their structural properties allow them to interact with biological targets effectively.

1.1 Anticancer Properties

this compound compounds exhibit notable cytotoxicity against various cancer cell lines. Recent studies have synthesized novel tetracyclic this compound derivatives that demonstrate significant anticancer activity. For instance, this compound derivatives such as AC-2 have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting the AKT signaling pathway, leading to tumor cell necrosis .

Furthermore, a combination of this compound derivatives with established chemotherapeutics has been shown to enhance efficacy and reduce drug resistance in breast cancer models . The ability of acridones to intercalate DNA and inhibit topoisomerases further contributes to their anticancer potential .

1.2 Neurodegenerative Disease Treatment

The role of this compound derivatives in treating neurodegenerative diseases, particularly Alzheimer's disease, has been highlighted in recent research. These compounds are being explored for their ability to inhibit amyloid-beta aggregation and modulate cholinergic activity, which is crucial for cognitive function .

Antimicrobial and Antiparasitic Activities

This compound derivatives also exhibit antimicrobial properties, making them valuable in combating infectious diseases.

2.1 Antitubercular Activity

Recent studies have identified this compound alkaloids with bacteriostatic effects against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents . The development of these compounds is particularly relevant given the rising incidence of drug-resistant tuberculosis strains.

2.2 Antimalarial Activity

Research has demonstrated that prenylated this compound alkaloids possess significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds showed low cytotoxicity against human cell lines while effectively inhibiting malaria parasites .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves modifications that enhance their biological activity. Recent advancements in synthetic methodologies have enabled the creation of various substituted acridones with improved pharmacological profiles.

| Compound | Target Disease | IC50 Value (μM) | Notes |

|---|---|---|---|

| AC-2 | Non-small cell lung cancer | 0.075 | Inhibits p-AKT1 expression |

| Compound 12 | Liver cancer | 86 | Moderate cytotoxicity |

| Compound 10 | Hepatitis C virus | Selectivity index: 19.4 | RNA replication inhibitor |

| N-allyl | Hemorrhagic fever viruses | Potent | Selective antiviral activity |

Mechanism of Action

The mechanism of action of acridone derivatives often involves their ability to intercalate into DNA, thereby inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation disrupts the normal function of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound derivatives can interact with various biomolecular targets, contributing to their diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acridone is compared to xanthones, flavones, anthracene derivatives, chalcones, and acridines based on structural features, biological activities, and mechanisms.

Table 1: Structural and Functional Comparison

This compound vs. Xanthone

- Structural Differences : Xanthones replace this compound’s nitrogen with oxygen, altering electronic properties and binding affinities .

- Activity: Acridones show moderate anti-MRSA activity (IC₅₀ ~10–50 μM) compared to ciprofloxacin (IC₅₀ ~1 μM) . Xanthones exhibit stronger antioxidant effects due to redox-active oxygen .

This compound vs. Flavone

- Mechanism : Flavones inhibit viral proteases (e.g., NS2B/NS3 in dengue) via π-π stacking, whereas acridones disrupt viral RNA synthesis (e.g., Junin virus) .

- Synergy : Computational studies suggest flavones (active site) and acridones (tunnel site) enhance inhibition when combined .

This compound vs. Anthracene Derivatives

- DNA Interaction : Acridones’ nitrogen enhances DNA intercalation compared to anthracenes, improving anticancer potency (e.g., IC₅₀ = 0.419 μM vs. anthracene’s IC₅₀ ~5 μM in malaria) .

- Antiviral Edge : Acridones inhibit dengue replication (EC₅₀ = 2.5 μM) , while anthracene derivatives lack significant antiviral data.

This compound vs. Chalcone

- Biosynthesis : Both use polyketide synthases, but chalcones lack the tricyclic core, reducing DNA-binding capacity .

- Activity : Chalcones are potent antimalarials (IC₅₀ <1 μM), whereas acridones excel in multidrug resistance reversal (e.g., ABCG2 inhibition) .

This compound vs. Acridine

- Structural Impact : this compound’s keto group improves hydrogen bonding in enzyme pockets (e.g., HDAC1 inhibition, IC₅₀ = 0.1 μM) compared to acridines .

Key Research Findings

- Anticancer : this compound-pyrimidine hybrids (e.g., compound 8a ) induce apoptosis in leukemia cells via oxidative stress (IC₅₀ = 3.65 nM) .

- Antiviral : N-substituted acridones inhibit dengue NS5 polymerase (EC₅₀ = 2.5 μM) .

- Multitarget Effects: Acridones from Atalantia monophylla inhibit ERK in cancer cells and AChE in Alzheimer’s models (IC₅₀ = 5 μM) .

Biological Activity

Acridone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of this compound and its derivatives, focusing on their anticancer, antimicrobial, and other pharmacological properties.

Overview of this compound

This compound is a member of the acridine family, characterized by a fused ring structure consisting of a benzene ring and a pyridine-like ring. The unique structure of this compound allows it to interact with biological macromolecules, particularly DNA, leading to various therapeutic applications.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative A | MCF-7 | 12.4 | DNA intercalation, topoisomerase inhibition |

| This compound derivative B | A549 | 15.0 | Induction of apoptosis |

| This compound derivative C | HT29 | 10.5 | Inhibition of cell proliferation |

Studies have shown that this compound derivatives can act as DNA topoisomerase II inhibitors , which disrupt DNA replication and transcription, leading to cell death in cancerous cells . Additionally, some compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), further enhancing their potential as anticancer agents .

Antimicrobial Properties

This compound and its derivatives also exhibit notable antimicrobial activity. They have been tested against various bacterial strains and fungi, showing promising results.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound derivative D | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| This compound derivative E | Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| This compound derivative F | Candida albicans | 16 µg/mL | Interference with ergosterol biosynthesis |

The antimicrobial mechanisms often involve disruption of microbial cell membranes or interference with essential metabolic pathways . This makes acridones potential candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Other Biological Activities

Beyond anticancer and antimicrobial effects, acridones have been explored for additional therapeutic uses:

- Anti-inflammatory Activity : Some studies suggest that acridones can modulate inflammatory pathways, offering potential in treating inflammatory diseases .

- Neuroprotective Effects : Research indicates that certain this compound derivatives may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer's .

- Antiviral Properties : Preliminary studies show that acridones may inhibit viral replication, suggesting a role in antiviral drug development .

Case Studies and Research Findings

Several case studies highlight the efficacy of acridones in various biological contexts:

- Case Study on Breast Cancer : A study evaluated a series of fluorinated this compound derivatives against MCF-7 cells, revealing significant cytotoxicity with an IC50 value as low as 8 µM. The mechanism was attributed to DNA intercalation and subsequent disruption of cellular processes .

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial potential of novel this compound derivatives against resistant strains of Staphylococcus aureus. The most potent compound demonstrated an MIC value of 16 µg/mL, indicating strong inhibitory effects against this pathogen .

- Neuroprotective Research : Another study focused on the neuroprotective properties of an this compound derivative in a cellular model of oxidative stress. Results showed that treatment significantly reduced cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What experimental approaches are commonly used to evaluate Acridone’s anti-proliferative effects in cancer cells?

Methodological Answer:

- MTT assays are standardized for dose-response profiling (e.g., 0.1–1.0 µM this compound in MDA-MB-231 cells over 48 hours) to quantify viability .

- RT-qPCR and Western blotting (using 10% SDS-PAGE, ABCG2 antibodies) validate mRNA/protein expression changes. Protein lysates are centrifuged at 12,000 × g and quantified via BCA assays .

- Statistical validation involves one-way ANOVA with Tukey’s post hoc test (P < 0.05) and triplicate experiments to ensure reproducibility .

Q. What molecular targets of this compound have been identified in breast cancer research?

Methodological Answer:

- ABCG2 suppression is a key mechanism: this compound downregulates ABCG2 mRNA and protein levels dose-dependently (0.5–1.0 µM) in MDA-MB-231 cells, confirmed via RT-qPCR (ΔCt values) and Western blot (band intensity quantification) .

- Dose optimization is critical, as lower concentrations (0.1 µM) may not yield significant ABCG2 inhibition .

Q. How are in vitro models selected for studying this compound’s anticancer activity?

Methodological Answer:

- Cell line specificity : MDA-MB-231 (triple-negative breast cancer) and CCRF-CEM (leukemia) are common models due to ABCG2 overexpression or drug resistance .

- Control standardization : Vehicle controls (e.g., DMSO) and untreated groups are included to isolate this compound-specific effects .

Advanced Research Questions

Q. How can metabolomics address limitations in traditional studies of this compound derivatives?

Methodological Answer:

- UPLC/Q-TOF MS identifies global metabolic changes (e.g., 23 metabolites in 8a-treated leukemia cells) .

- Multivariate analysis (PCA, OPLS-DA) pinpoints disrupted pathways (e.g., glutathione metabolism: ↓GSH/GSSG ratio; glycerophospholipid metabolism: ↓phosphatidylcholines) .

- Validation assays (ROS quantification, mitochondrial transmembrane potential assays) confirm oxidative stress-mediated apoptosis .

Q. How do structural modifications of this compound derivatives enhance antitumor efficacy?

Methodological Answer:

Q. What challenges exist in purifying this compound synthase, and how are they addressed?

Methodological Answer:

Q. How to resolve contradictions in this compound’s dose-dependent effects across studies?

Methodological Answer:

- Cell type variability : ABCG2 expression levels differ between models (e.g., MDA-MB-231 vs. MCF-7) .

- Assay standardization : Ensure consistent treatment durations (e.g., 48 hours for MTT) and lysate preparation protocols .

- Orthogonal validation : Combine transcriptomics (RT-qPCR) with metabolomics to confirm pathway-specific effects .

Methodological Best Practices

- Data reproducibility : Use triplicate experiments, GraphPad Prism for analysis, and enhanced chemiluminescence (ECL) for Western blot band detection .

- Metabolomic rigor : Include vehicle controls, normalize metabolite levels to cell count, and validate pathways via targeted assays (e.g., GSH/GSSG ELISA) .

- Structural characterization : Employ NMR and HRMS for derivative verification, and correlate substituents with bioactivity (e.g., IC50 trends) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.